2-(Chloromethyl)-4-cyclopropylpyrimidine
Overview
Description
2-(Chloromethyl)-4-cyclopropylpyrimidine: is an organic compound characterized by a pyrimidine ring substituted with a chloromethyl group at the second position and a cyclopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions. One common method involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using diazomethane or similar reagents in the presence of a transition metal catalyst like rhodium or copper.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-4-cyclopropylpyrimidine would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acid derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-(Chloromethyl)-4-cyclopropylpyrimidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activity against certain types of cancer or viral infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-4-cyclopropylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
4-Cyclopropylpyrimidine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
2-(Bromomethyl)-4-cyclopropylpyrimidine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness
2-(Chloromethyl)-4-cyclopropylpyrimidine is unique due to the combination of the reactive chloromethyl group and the sterically demanding cyclopropyl group
Properties
IUPAC Name |
2-(chloromethyl)-4-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYOBOZLMRLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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